molecular formula C10H10F2O B2608864 4-(3,4-Difluorophenyl)butan-2-one CAS No. 1251925-01-5

4-(3,4-Difluorophenyl)butan-2-one

Cat. No.: B2608864
CAS No.: 1251925-01-5
M. Wt: 184.186
InChI Key: ASSREUIIQDCZED-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)butan-2-one is a fluorinated aromatic ketone characterized by a four-carbon chain with a ketone group at position 2 and a 3,4-difluorophenyl substituent.

Properties

IUPAC Name

4-(3,4-difluorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSREUIIQDCZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)butan-2-one typically involves the reaction of 3,4-difluorobenzene with butanone under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where 3,4-difluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,4-Difluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Substituent and Functional Group Variations

The table below compares 4-(3,4-Difluorophenyl)butan-2-one with structurally related compounds, focusing on substituents, functional groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Safety Notes References
This compound - C₁₀H₁₀F₂O ~184.19 3,4-difluorophenyl Pharmaceutical intermediates (MCHR1 antagonists)
1-(3,4-Difluorophenyl)butan-2-one 1443326-90-6 C₁₀H₁₀F₂O 184.19 3,4-difluorophenyl Discontinued product; structural isomer
4-(3,4-Dimethoxyphenyl)butan-2-one 6302-60-9 C₁₂H₁₆O₃ 208.25 3,4-dimethoxyphenyl Laboratory intermediate; specific first-aid measures required
4-(3,4-Dihydroxyphenyl)-2-butanone 61152-62-3 C₁₀H₁₂O₃ 180.20 3,4-dihydroxyphenyl Potential antioxidant/pharmaceutical use
4-(4-Hydroxyphenyl)butan-2-one 5471-51-2 C₁₀H₁₂O₂ 164.20 4-hydroxyphenyl Fragrance ingredient; regulated safety limits
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O 148.20 Phenyl Laboratory chemical; no significant safety risks

Structural and Functional Analysis

Fluorinated Derivatives
  • This compound and 1-(3,4-Difluorophenyl)butan-2-one differ in ketone position (C2 vs. C1), altering molecular geometry and biological interactions. Fluorine atoms enhance lipophilicity and metabolic stability, making these compounds valuable in drug design .
  • Discontinued Analog : The discontinued 1-(3,4-Difluorophenyl)butan-2-one (CAS 1443326-90-6) highlights the impact of ketone positioning on commercial viability .
Oxygenated Derivatives
  • 4-(3,4-Dimethoxyphenyl)butan-2-one : Methoxy groups increase steric bulk and reduce polarity compared to fluorine, affecting solubility and reactivity. Its safety data sheet emphasizes rigorous handling protocols .
  • 4-(3,4-Dihydroxyphenyl)-2-butanone: Hydroxyl groups enhance hydrogen bonding, improving water solubility. This compound is explored for antioxidant properties but may require stabilization due to phenol oxidation .
  • 4-(4-Hydroxyphenyl)butan-2-one : The para-hydroxyl group aligns with fragrance industry standards, where its use is governed by IFRA safety assessments .
Simple Phenyl Analog
  • 4-Phenyl-2-butanone: Lacking electronegative substituents, it serves as a baseline for comparing electronic effects. Its lower molecular weight and simplicity make it a common lab reagent .

Biological Activity

4-(3,4-Difluorophenyl)butan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10F2O
  • Molecular Weight : Approximately 186.20 g/mol
  • Structure : The compound features a butan-2-one backbone with a 3,4-difluorophenyl substituent, which enhances its lipophilicity and potential interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. The presence of fluorine atoms may increase the compound's binding affinity to specific molecular targets, potentially leading to:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, altering cellular functions.
  • Receptor Modulation : The compound could interact with receptors, influencing various biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may be effective against certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that it can affect cancer cell lines through mechanisms such as:

  • Inducing apoptosis (programmed cell death).
  • Inhibiting cell proliferation.

These effects suggest that this compound could serve as a lead compound in cancer drug development .

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound interacts with enzymes involved in metabolic pathways. For example, it was shown to inhibit enzymes linked to the biosynthesis of cholesterol .
  • Antiviral Activity : A related study evaluated the efficacy of similar difluorinated compounds against viral infections, suggesting a potential role for this compound in antiviral therapies .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated favorable absorption and distribution profiles, reinforcing its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; inhibition of proliferation
Enzyme InhibitionInteraction with metabolic enzymes
AntiviralPotential efficacy against viral replication

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